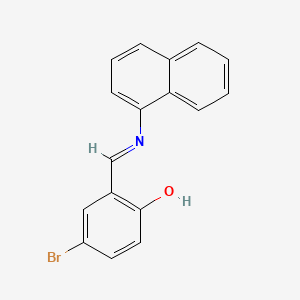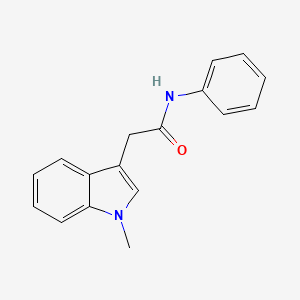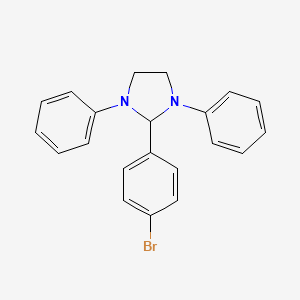![molecular formula C29H25Br2N3O6 B11559375 2,4-Dibromo-6-[(E)-({2-[(naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11559375.png)
2,4-Dibromo-6-[(E)-({2-[(naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-6-[(E)-({2-[(naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate is a complex organic compound that features a unique combination of bromine, naphthalene, and trimethoxybenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-[(E)-({2-[(naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Bromination: The introduction of bromine atoms at the 2 and 4 positions of the phenyl ring. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of the Naphthylamino Group: This involves the reaction of naphthalene with an amine to form the naphthylamino group. This step may require the use of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Acetamido Group Formation: The acetamido group is introduced through the reaction of the naphthylamino compound with acetic anhydride.
Imine Formation: The imine group is formed by the condensation of the acetamido compound with an aldehyde.
Esterification: The final step involves the esterification of the phenyl ring with 3,4,5-trimethoxybenzoic acid using a coupling agent like DCC or N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-[(E)-({2-[(naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2,4-Dibromo-6-[(E)-({2-[(naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Biological Studies: Used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-[(E)-({2-[(naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromo-3,6-dimethyl-phenylamine: A compound with similar bromine substitution but different functional groups.
Ethyl acetoacetate: A compound with similar ester functionality but different core structure.
Uniqueness
2,4-Dibromo-6-[(E)-({2-[(naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate is unique due to its combination of bromine, naphthalene, and trimethoxybenzoate groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C29H25Br2N3O6 |
|---|---|
Molecular Weight |
671.3 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[[2-(naphthalen-1-ylamino)acetyl]hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C29H25Br2N3O6/c1-37-24-12-18(13-25(38-2)28(24)39-3)29(36)40-27-19(11-20(30)14-22(27)31)15-33-34-26(35)16-32-23-10-6-8-17-7-4-5-9-21(17)23/h4-15,32H,16H2,1-3H3,(H,34,35)/b33-15+ |
InChI Key |
DGBDOZIHBUEHMV-ROPCREHHSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)CNC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)CNC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-{3-[(4-bromophenyl)carbamoyl]phenyl} piperidine-1-carbothioate](/img/structure/B11559296.png)
![2-(2H-benzotriazol-2-yl)-4-methylphenyl 2-methyl-5-[(4-nitrophenyl)carbamoyl]benzenesulfonate](/img/structure/B11559298.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11559305.png)

![N,N-Diethyl-4-[(E)-[(4-methylphenyl)imino]methyl]aniline](/img/structure/B11559313.png)
![2-({5'-Acetyl-3'-cyano-6'-methyl-1',4'-dihydro-[3,4'-bipyridin]-2'-YL}sulfanyl)-N-(1,3-benzothiazol-2-YL)acetamide](/img/structure/B11559318.png)

![N-benzyl-2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11559331.png)

![Bis[5-methyl-2-(propan-2-yl)phenyl] butane-1,4-diylbiscarbamate](/img/structure/B11559336.png)
![4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(2-bromophenyl)-4-oxobutanamide](/img/structure/B11559344.png)
![2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-diiodophenol](/img/structure/B11559361.png)
![(3E)-3-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}-N-(9-ethyl-9H-carbazol-3-yl)butanamide](/img/structure/B11559367.png)
![4-{[(E)-(4-chlorophenyl)methylidene]amino}-2-(4-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11559383.png)
